molecular formula C8H11NO B1281892 1-(Prop-2-yn-1-yl)piperidin-2-one CAS No. 18327-29-2

1-(Prop-2-yn-1-yl)piperidin-2-one

Cat. No.: B1281892
CAS No.: 18327-29-2
M. Wt: 137.18 g/mol
InChI Key: CKLYEKVPUJOEPJ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)piperidin-2-one is an organic compound with the molecular formula C₈H₁₁NO It is a derivative of piperidinone, characterized by the presence of a propynyl group attached to the nitrogen atom of the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)piperidin-2-one can be synthesized through several methods. One common approach involves the N-alkylation of piperidinone with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or distillation are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine, including 1-(Prop-2-yn-1-yl)piperidin-2-one, exhibit promising anticancer properties. It has been suggested that these compounds can induce apoptosis and cell cycle arrest in cancer cells. For instance, studies have shown that certain piperidine derivatives can effectively disrupt cellular functions in cancerous cells, leading to cell death .

Key Findings:

  • Mechanism of Action: The compound may act by inhibiting specific metabolic pathways or by directly inducing oxidative stress within cancer cells.
  • Case Studies: In vitro studies have demonstrated significant efficacy against various cancer cell lines, highlighting its potential as a lead compound for further drug development.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Notably, it has shown effectiveness against resistant strains such as Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL. The mechanism involves disrupting the plasma membrane integrity of microbial cells, leading to cell death .

Key Findings:

  • Broad-Spectrum Activity: Exhibits activity against both bacterial and fungal pathogens.
  • Research Implications: The promising results suggest potential applications in developing new antifungal agents.

Neuroprotective Effects

This compound is being investigated for its neuroprotective effects. In silico studies indicate that it may interact with neurotransmitter systems and ion channels, potentially offering therapeutic benefits for neurodegenerative diseases .

Key Findings:

  • Potential Uses: Could be developed into treatments for conditions such as Parkinson's disease and other neurodegenerative disorders.

Synthetic Applications

The compound serves as a valuable intermediate in synthetic organic chemistry. It can be utilized in various reactions to synthesize more complex molecules, including heterocycles like imidazo[1,2-a]pyridines through methods such as the Sandmeyer reaction.

Synthesis Methods:

MethodDescriptionReference
Sandmeyer ReactionEfficient synthesis of imidazo[1,2-a]pyridines
Alkylation ReactionsFormation of various substituted piperidine derivatives

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)piperidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    1-(Prop-2-yn-1-yl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring.

    1-(Prop-2-yn-1-yl)azepan-2-one: Similar structure but with an azepanone ring.

Uniqueness: 1-(Prop-2-yn-1-yl)piperidin-2-one is unique due to its specific ring size and the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

1-(Prop-2-yn-1-yl)piperidin-2-one, an organic compound with the molecular formula C₈H₁₁NO, is a derivative of piperidinone characterized by the presence of a propynyl group. This compound has garnered attention for its diverse biological activities, including its potential as a photosensitizer and its interactions with various enzymes and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Mode of Action

This compound exhibits various modes of action, primarily through its ability to act as a photosensitizer . This property allows it to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, via energy transfer mechanisms. The generation of ROS can lead to oxidative stress, which may result in cellular damage or apoptosis in targeted cells.

Biochemical Pathways

The compound interacts with several enzymes and proteins, notably cytochrome P450 enzymes , which play a crucial role in drug metabolism. Its interaction with these enzymes can lead to either inhibition or activation of enzymatic activity, thereby influencing various metabolic pathways. Additionally, it has been suggested that alkynylpiperidines can bind irreversibly to the active sites of oxidases, further implicating this compound in metabolic regulation.

Cellular Effects

The biological activity of this compound extends to significant effects on cellular processes:

  • Cell Signaling : The compound influences cell signaling pathways that regulate gene expression and cellular metabolism.
  • Apoptosis Induction : Studies have indicated that derivatives of piperidine can induce apoptosis and cell cycle arrest in various cell types, including fungal pathogens like Candida auris.

Case Studies

  • Antifungal Activity : A study demonstrated that piperidine derivatives showed antifungal activity against Candida auris, with some compounds inducing apoptotic cell death and cell cycle arrest at low concentrations . The mechanism involved disruption of the plasma membrane integrity and induction of oxidative stress.
  • Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit the activity of MAO-A and MAO-B enzymes. Such inhibition is relevant for developing treatments for neurological disorders due to its potential antidepressant effects .

The biochemical properties of this compound include:

PropertyDescription
Molecular FormulaC₈H₁₁NO
Photosensitizing AbilityGenerates reactive oxygen species
Enzyme InteractionsInhibits cytochrome P450 and oxidases
Cellular EffectsInduces apoptosis and affects cell signaling pathways

Pharmacokinetics

The pharmacokinetic profile of 1-(Prop-2-yn-1-y)piperidin-2-one suggests that it is a liquid at room temperature, which may facilitate its absorption and distribution in biological systems. Its photosensitizing properties could also be influenced by environmental factors such as light exposure, enhancing its potential applications in photodynamic therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 1-(Prop-2-yn-1-yl)piperidin-2-one?

  • Methodological Answer : Microwave-assisted synthesis under controlled conditions (120°C, 250W maximum power) can enhance reaction efficiency and yield. This approach reduces reaction time compared to conventional heating and minimizes side reactions. Key steps include coupling piperidin-2-one with propargyl bromide derivatives under inert atmospheres, followed by purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS (referencing NIST databases) validates molecular weight and fragmentation patterns .
  • HPLC/UV-Vis : Monitor purity using reverse-phase HPLC with UV detection at 254 nm.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Store waste in designated containers for professional disposal, as per OSHA HCS guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential as a P-glycoprotein (P-gp) inhibitor in multidrug-resistant cancer cells?

  • Methodological Answer :

  • Cell Lines : Use Lucena 1 (P-gp overexpressing) and K562 (P-gp negative) cell lines for comparative studies .
  • Intracellular Accumulation Assay : Incubate cells with fluorescent probes (e.g., Rho123 or Doxorubicin) and measure fluorescence intensity via flow cytometry. Calculate P-gp inhibition by comparing intracellular drug retention in treated vs. control groups .
  • Dose-Response Analysis : Determine the half-maximal effective concentration (EC50_{50}) using MTT assays to assess cytotoxicity and therapeutic index .

Q. What strategies are effective for resolving contradictions in experimental data, such as inconsistent biological activity across studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., Western blot for P-gp expression alongside functional assays).
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. How can mechanistic studies elucidate the interaction between this compound and its molecular targets?

  • Methodological Answer :

  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities to P-gp or related proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions.
  • Gene Knockdown Models : Employ siRNA or CRISPR-Cas9 to silence P-gp expression and confirm target specificity .

Q. What frameworks guide the formulation of testable hypotheses for this compound’s pharmacokinetic or pharmacodynamic properties?

  • Methodological Answer :

  • P-E/I-C-O Framework :
  • Population (P) : Specific cell lines or animal models (e.g., murine xenografts).
  • Exposure/Intervention (E/I) : Dose range, administration route (e.g., oral vs. intravenous).
  • Comparison (C) : Positive controls (e.g., verapamil for P-gp inhibition).
  • Outcome (O) : Metrics like drug accumulation, cytotoxicity, or tumor regression .

Q. How should researchers address ethical considerations when transitioning from in vitro to in vivo studies?

  • Methodological Answer :

  • Institutional Review : Submit protocols to an ethics committee (IACUC or IRB) for approval, ensuring compliance with the 3Rs (Replacement, Reduction, Refinement).
  • Data Transparency : Report negative results to avoid publication bias.
  • Safety Monitoring : Predefine humane endpoints for animal studies to minimize suffering .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.
  • Error Propagation : Calculate confidence intervals for EC50_{50} values using bootstrap resampling.
  • Outlier Detection : Apply Grubbs’ test to identify and exclude anomalous data points .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Experimental Descriptions : Specify reaction scales, solvent grades, and equipment models (e.g., CEM Discover SP microwave reactor).
  • Open Data Sharing : Deposit raw NMR/MS spectra in public repositories (e.g., PubChem or Zenodo) .
  • Peer Review : Pre-submit protocols to platforms like Bio-protocol for independent validation .

Properties

IUPAC Name

1-prop-2-ynylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYEKVPUJOEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534965
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18327-29-2
Record name 1-(Prop-2-yn-1-yl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (5.76 g of 50% dispersion in oil, 0.12 mole) was washed three times with hexane and suspended in 645 ml of toluene. 2-Piperidone (11.88 g, 0.12 mole) in 100 ml of toluene was added to the well stirred sodium hydride suspension and heated to reflux for 2 hours. The reaction mixture was cooled to 15° C. and 2-propynyl bromide (14.28 g, 0.12 mole) in 55 ml of toluene added over 30 minutes. The mixture was then stirred at room temperature for 19 hours, filtered and mother liquor evaporated to yield a first batch of 1-(2-propynyl)-2-piperidone as an oil (7.87 g of about 55% purity by pnmr assay).
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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11.88 g
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reactant
Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
14.28 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
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Reaction Step Four
Quantity
645 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Prop-2-yn-1-yl)piperidin-2-one
1-(Prop-2-yn-1-yl)piperidin-2-one
1-(Prop-2-yn-1-yl)piperidin-2-one
1-(Prop-2-yn-1-yl)piperidin-2-one
1-(Prop-2-yn-1-yl)piperidin-2-one
1-(Prop-2-yn-1-yl)piperidin-2-one

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